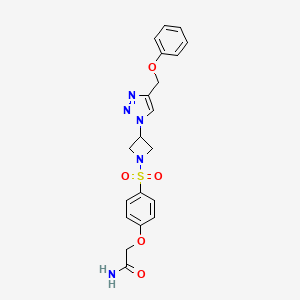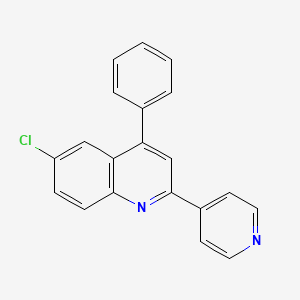
3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamides, including compounds similar to 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide, involves multi-step chemical processes that aim to introduce specific functional groups to achieve desired pharmacological properties. Studies have focused on the development of neuroleptic drugs through the synthesis of benzamides, highlighting the significance of structural modifications in enhancing biological activity (Iwanami et al., 1981).
Molecular Structure Analysis
The analysis of the molecular structure of benzamide derivatives, including 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide, typically involves X-ray crystallography, NMR spectroscopy, and computational modeling. These techniques provide insights into the compound's geometry, electronic structure, and intramolecular interactions, which are crucial for understanding its reactivity and binding affinity to biological targets (S. Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including amidation, chlorination, and methoxylation, to modify their chemical properties for potential therapeutic use. The reactivity of these compounds is influenced by their molecular structure, particularly the presence of electron-withdrawing or donating groups that affect their nucleophilic and electrophilic sites (Tamazawa & Arima, 1984).
Scientific Research Applications
Dopamine D3 Receptor Ligands : A study explored the structural modifications of benzamides to identify features leading to D3 receptor affinity. The research identified several high-affinity D3 ligands with selectivity over D2, D4, 5-HT1A, and alpha1 receptors, indicating potential applications in neuroscience and pharmacology (Leopoldo et al., 2002).
Molecular Structure Analysis : Another study focused on the molecular structure of a novel benzamide, analyzing it using X-ray diffraction, IR spectroscopy, and DFT calculations. The research provides insights into the geometric and electronic properties of benzamides, which can be crucial for developing new compounds (Demir et al., 2015).
Neuroleptic Activity : The synthesis and evaluation of benzamides for potential neuroleptic activity were studied, with a focus on their effects on stereotyped behavior in rats. This research highlights the therapeutic potential of benzamides in treating psychosis (Iwanami et al., 1981).
Photocatalytic Degradation : A study on the photocatalytic degradation of propyzamide, a compound related to benzamides, examined the use of adsorbent supports to enhance the rate of mineralization. This research has implications for environmental science and technology (Torimoto et al., 1996).
Anticonvulsant Activity : Research on the synthesis of enaminones derived from benzamides and their anticonvulsant activity provided insights into the structure-activity correlations of these compounds. This study is significant for the development of new anticonvulsant drugs (Scott et al., 1993).
Antimicrobial Properties : A study on thiourea derivatives of benzamides investigated their antimicrobial activity against bacterial cells. The findings contribute to the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
properties
IUPAC Name |
3,4-dichloro-N-[(3-methoxythiolan-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2S/c1-18-13(4-5-19-8-13)7-16-12(17)9-2-3-10(14)11(15)6-9/h2-3,6H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASQYIINLPVLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2497461.png)
![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)
![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)
![Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2497471.png)
![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)


![Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B2497479.png)


